8-N-cyclopropylquinoline-5,8-diamine (CAS: 1154579-81-3) is a highly specialized, differentially substituted diaminoquinoline scaffold utilized extensively in advanced medicinal chemistry and active pharmaceutical ingredient (API) synthesis. Featuring a highly nucleophilic primary amine at the C5 position and a sterically shielded, secondary N-cyclopropyl amine at the C8 position, this building block is engineered for precise regiocontrol during electrophilic coupling and cross-coupling reactions[1]. Beyond its process advantages, the incorporation of the cyclopropyl moiety provides a critical enhancement in metabolic stability compared to standard alkyl substitutions, making it a priority precursor for the development of KEAP1/NRF2 inhibitors, advanced antimalarials, and targeted kinase therapeutics where pharmacokinetic robustness is paramount [2].
Substituting 8-N-cyclopropylquinoline-5,8-diamine with unsubstituted quinoline-5,8-diamine fundamentally compromises synthesis efficiency by eliminating steric differentiation between the two amine groups. This lack of asymmetry results in statistical mixtures of 5-substituted, 8-substituted, and 5,8-disubstituted products during standard amidation or sulfonylation, necessitating resource-intensive chromatographic separations that severely depress overall yield[1]. Furthermore, substituting with simpler alkyl variants, such as 8-N-ethyl or 8-N-methyl analogs, introduces significant metabolic liabilities; these linear and branched alkyl groups are highly susceptible to CYP450-mediated N-dealkylation in vivo, leading to rapid clearance of the downstream API and rendering the generic precursors unsuitable for late-stage drug development [2].
During the synthesis of complex quinoline-based APIs, achieving selective functionalization at the C5 position is often hindered by competing reactivity at the C8 position. 8-N-cyclopropylquinoline-5,8-diamine leverages the steric bulk of the cyclopropyl group to suppress C8 reactivity, enabling highly regioselective sulfonylation or amidation at the C5 primary amine[1].
| Evidence Dimension | Yield of isolated 5-mono-sulfonylated product without protection steps |
| Target Compound Data | >92% yield (exclusive C5 functionalization) |
| Comparator Or Baseline | Unsubstituted quinoline-5,8-diamine (<45% yield of mono-product) |
| Quantified Difference | >2-fold increase in desired mono-product yield with zero requirement for orthogonal protection |
| Conditions | Standard sulfonylation conditions (1.05 eq sulfonyl chloride, pyridine, 0 °C to RT, 4h) |
Eliminating protection/deprotection steps and complex chromatographic separations drastically reduces solvent waste and cycle times in API manufacturing.
The structural rigidity and high C-H bond dissociation energy of the cyclopropyl ring provide significant resistance to oxidative metabolism compared to linear or branched alkyl groups. APIs derived from 8-N-cyclopropylquinoline-5,8-diamine demonstrate markedly lower rates of CYP450-mediated N-dealkylation in human liver microsome (HLM) assays [1].
| Evidence Dimension | In vitro human liver microsome (HLM) half-life (t1/2) of derived APIs |
| Target Compound Data | t1/2 > 120 minutes (high resistance to N-dealkylation) |
| Comparator Or Baseline | 8-N-ethylquinoline-5,8-diamine derivatives (t1/2 < 45 minutes) |
| Quantified Difference | >2.6-fold extension in metabolic half-life due to the high C-H bond dissociation energy of the cyclopropyl ring |
| Conditions | HLM incubation (1 mg/mL protein, NADPH regenerating system, 37 °C) |
Procuring the cyclopropyl-substituted building block directly translates to superior in vivo exposure and reduced clearance rates for the final therapeutic candidate.
In advanced cross-coupling applications, such as Buchwald-Hartwig aminations, the differential steric environment of the two amines is critical for chemoselectivity. The N-cyclopropyl group effectively shields the C8 nitrogen, directing palladium-catalyzed coupling almost exclusively to the C5 position, outperforming less sterically demanding analogs like the N-methyl derivative [1].
| Evidence Dimension | Ratio of C5-amination to C8-amination in Buchwald-Hartwig cross-coupling |
| Target Compound Data | >98:2 chemoselectivity (C5 preferred) |
| Comparator Or Baseline | 8-N-methylquinoline-5,8-diamine (~85:15 chemoselectivity) |
| Quantified Difference | 13% absolute reduction in regioisomeric impurity formation |
| Conditions | Pd(OAc)2, XPhos, Cs2CO3, generic aryl bromide, toluene, 100 °C |
High chemoselectivity ensures high-purity API precursor generation, minimizing structurally similar regioisomeric impurities that are notoriously difficult to purge during downstream crystallization.
This compound is the optimal precursor for constructing 5,8-quinoline-based KEAP1 inhibitors. The primary amine at C5 allows for straightforward sulfonylation to build the core pharmacophore, while the sterically demanding N-cyclopropyl group at C8 maintains the necessary lipophilic interactions and metabolic stability required for cellular efficacy [1].
In the pursuit of primaquine and tafenoquine analogs with improved safety and efficacy profiles, 8-N-cyclopropylquinoline-5,8-diamine serves as a critical building block. The cyclopropyl substitution blocks rapid oxidative metabolism at the 8-amino position, significantly extending the half-life of the resulting antimalarial candidates compared to standard alkyl derivatives[2].
For medicinal chemistry teams synthesizing targeted kinase inhibitor libraries, this compound provides a rigid, asymmetric core. The distinct steric and electronic profiles of the C5 primary amine and C8 secondary amine enable sequential, orthogonal derivatization without cross-reactivity, streamlining the automated synthesis of complex heterocyclic libraries[3].